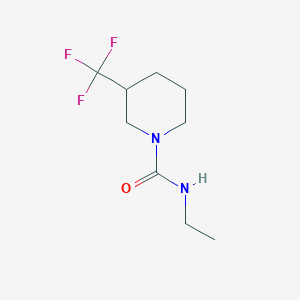
4-chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a pyrimidine ring, and a piperidine ring . These functional groups are common in many active pharmaceutical ingredients and agrochemicals .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including oxidation, displacement reactions, and in situ hydrolysis . For example, an improved route for synthesizing a related compound involves two linear chemical steps: oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine, and displacement of the sulfonyl with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions followed by in situ hydrolysis of the N-formyl intermediate .科学的研究の応用
Synthesis and Pharmaceutical Research
- The development of new heterocyclic compounds, including benzamide derivatives, shows significant promise in the realm of pharmaceutical research. These compounds are explored for their potential as cyclooxygenase inhibitors, with notable applications in analgesic and anti-inflammatory therapies (Abu‐Hashem et al., 2020).
Analytical Chemistry and Quality Control
- In analytical chemistry, nonaqueous capillary electrophoresis is utilized for the separation of imatinib mesylate and related substances, including benzamide derivatives. This technique is vital for quality control in pharmaceutical production (Ye et al., 2012).
Antineoplastic Applications
- Benzamide derivatives are explored in the treatment of chronic myelogenous leukemia. Studies focus on understanding the metabolism of these compounds in patients, which is crucial for optimizing their therapeutic efficacy (Gong et al., 2010).
Gastrointestinal Therapeutics
- Research in the field of gastroenterology has identified benzamide derivatives as selective serotonin 4 receptor agonists. These compounds have shown potential as novel prokinetic agents, which could be beneficial for treating various gastrointestinal disorders (Sonda et al., 2004).
Neurological Research
- Benzamide derivatives are also being studied for their potential in treating neurological disorders such as epilepsy. They have shown efficacy in animal models, leading to further investigations for clinical applications (Amato et al., 2011).
Antibacterial Research
- The synthesis of marine-sourced natural products, including pyrimidinyl benzamides, highlights the potential for developing new antibacterial drugs. These compounds are derived from nature and could serve as templates for novel drug development (Joshi & Dodge, 2021).
Material Science
- In material science, the study of crystalline forms of benzamide derivatives provides valuable insights into the properties of these compounds, which is critical for their effective application in various fields (Yanagi et al., 2000).
特性
IUPAC Name |
4-chloro-2-methoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O2/c1-28-14-8-11(19)2-3-13(14)17(27)25-12-4-6-26(7-5-12)16-9-15(18(20,21)22)23-10-24-16/h2-3,8-10,12H,4-7H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNVZDRNMIVGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

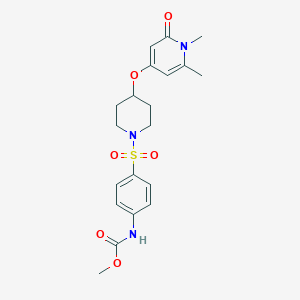
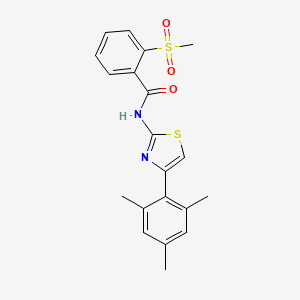
![N-cyclohexyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2868540.png)
![N-(2-fluorobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2868541.png)
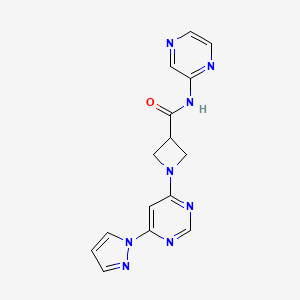
![1-(4-Methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2868545.png)
![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2868546.png)
![[4-[5-(3,4-Difluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2868547.png)
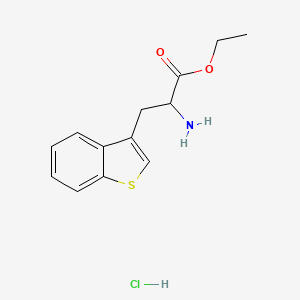
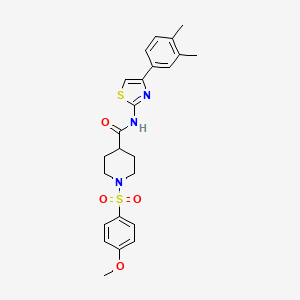

![N-(4-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2868557.png)
![7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2868558.png)
